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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

What is Branebrutinib?

Branebrutinib (BMS-986195) is a potent, orally active, and highly selective small-molecule inhibitor of
Bruton's tyrosine kinase (BTK). It acts by covalently modifying the cysteine 481 (Cys481) residue in the

active site of the BTK enzyme, leading to its rapid inactivation [1] [2].

The table below summarizes its core properties:

Property Description
Drug Type Small molecule [3]
Molecular Formula C20H23FN402 [3]

Mechanism of Action  Covalent, irreversible BTK inhibitor [1] [2]

Selectivity >5000-fold selective for BTK over 240 other kinases; higher selectivity within
the Tec family [1] [2]

Key Development Phase 2 (for autoimmune indications) [3]
Phase
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Pharmacokinetics and Pharmacodynamics from Phase
| Study

A first-in-human Phase I study (NCTO02705989) evaluated the safety, pharmacokinetics (PK), and

pharmacodynamics (PD) of branebrutinib in healthy participants [1].

¢ Pharmacokinetics: After oral administration, branebrutinib was rapidly absorbed, reaching peak
plasma concentration within 1 hour. It had a short plasma half-life of 1.2-1.7 hours, falling to

undetectable levels within 24 hours [1].
¢ Pharmacodynamics: Despite its short presence in the bloodstream, branebrutinib leads to rapid

and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy. The occupancy
decayed slowly, with a half-life of 115-154 hours, meaning the pharmacodynamic effect persisted

long after the drug was cleared from plasma [1].

The following diagram illustrates the workflow and key findings of this foundational Phase I study.

Phase I Study (NCT02705989)

Methodology

Study Design

Key Findings

Key Findings

B Pharmacodynamics (PD)

Pharmacokinetics (PK)

: Double-blind, Single-Ascending Dose (SAD) Multiple-Ascending Dose (MAD) :
Placebo-controlled 0.3 to 30 mg 0.3 to 10 mg for 14 days s

Rapid absorption Short plasma half-life : :
| (Tmax <1 hour) (1.2-1.7 hours) =

Conclusion

: {100% BTK occupancy after Slow occupancy decay
ot asingle 10 mg dose (Half-life: 115-154 hours) ) :

Well tolerated :
: { No notable safety findings )

Safety Outcome
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Workflow of the foundational Phase I clinical trial for Branebrutinib.

BTK Inhibition and Therapeutic Potential

BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, making it a rational target

for autoimmune diseases [1].

¢ Mechanism in Autoimmunity: By inhibiting BTK, branebrutinib can suppress B-cell functions like
cytokine production and CD86 expression, as well as Fc receptor-dependent activation of myeloid
cells (e.g., TNF-a production) which are implicated in diseases like rheumatoid arthritis and lupus [1]
[2].

¢ Preclinical Evidence: Robust efficacy was demonstrated in mouse models of rheumatoid arthritis
and lupus nephritis, protecting against disease symptoms, joint damage, and bone loss [1] [2].

Current Clinical Development Status

According to the latest data, branebrutinib has advanced to Phase 2 clinical trials for several autoimmune

indications, as shown in the table below [3].

Indication Highest Phase Key Dates (as of 2025)

Systemic Lupus Erythematosus (SLE) Phase 2 Trial results updated in Jan 2024

Sjogren's Syndrome Phase 2 Phase 2 announced in Jan 2022

Atopic Dermatitis (Moderate to Severe) Phase 2 Phase 2 announced in Aug 2021
Summary

While the exact synthetic pathway for Branebrutinib remains undisclosed in public literature, its profile as a

highly selective, covalent BTK inhibitor is well-established. Its unique short plasma half-life but sustained
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target occupancy supports its potential as a therapeutic agent for autoimmune conditions, with several

Phase 2 trials underway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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